molecular formula C11H16BrN3O3 B12953088 tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

Cat. No.: B12953088
M. Wt: 318.17 g/mol
InChI Key: UPDCDBDXHDPRGG-ZETCQYMHSA-N
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Description

tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a complex organic compound that features a unique structure combining a pyrazolo-oxazine ring with a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves multiple steps, starting from readily available starting materials

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrazolo-oxazine ring. This can be achieved using reagents such as hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Bromination: The bromine atom is introduced into the molecule through a bromination reaction, typically using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

    Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of simpler or more complex molecules.

Scientific Research Applications

tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Research: The compound is used in biochemical studies to investigate its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as a building block for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the pyrazolo-oxazine ring.

    tert-Butyl (S)-(3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate: A closely related compound with a chlorine atom instead of a bromine atom.

    tert-Butyl (S)-(3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate: A similar compound with a methyl group instead of a bromine atom.

Uniqueness

The uniqueness of tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific combination of functional groups and its potential for diverse applications in scientific research. The presence of the bromine atom and the pyrazolo-oxazine ring imparts unique chemical properties that can be exploited in various fields.

Properties

Molecular Formula

C11H16BrN3O3

Molecular Weight

318.17 g/mol

IUPAC Name

tert-butyl N-[(6S)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate

InChI

InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)14-7-5-15-9(17-6-7)8(12)4-13-15/h4,7H,5-6H2,1-3H3,(H,14,16)/t7-/m0/s1

InChI Key

UPDCDBDXHDPRGG-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN2C(=C(C=N2)Br)OC1

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2C(=C(C=N2)Br)OC1

Origin of Product

United States

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